
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide, also known as MPMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the activity of the dopamine transporter, 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling.
Efectos Bioquímicos Y Fisiológicos
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of dopamine reuptake, the modulation of dopamine signaling, and the regulation of dopamine release. These effects have been found to be dose-dependent, with higher doses of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide leading to more pronounced effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide in lab experiments is its potent inhibitory effects on the dopamine transporter, which can be useful in investigating the role of dopamine in various physiological processes. However, one limitation of using 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide, including investigating its potential as a treatment for Parkinson's disease and drug addiction, exploring its effects on other neurotransmitter systems, and investigating its potential as a tool for studying the role of dopamine in various physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide for various applications.
Métodos De Síntesis
The synthesis of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide involves the reaction of 4-aminobenzamide with 4-phenylpiperazine in the presence of methylsulfonyl chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform and requires careful temperature control to prevent side reactions.
Aplicaciones Científicas De Investigación
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been found to exhibit potent inhibitory effects on the dopamine transporter. This has led to investigations into the potential use of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide as a treatment for conditions such as Parkinson's disease and drug addiction.
Propiedades
Número CAS |
135036-03-2 |
|---|---|
Nombre del producto |
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide |
Fórmula molecular |
C19H24N4O3S |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
4-(methanesulfonamido)-N-[(4-phenylpiperazin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)22-16-9-7-15(8-10-16)19(24)21-13-17-14-23(12-11-20-17)18-5-3-2-4-6-18/h2-10,17,20,22H,11-14H2,1H3,(H,21,24) |
Clave InChI |
GIUNEOHGDSNUIQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CN(CCN2)C3=CC=CC=C3 |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CN(CCN2)C3=CC=CC=C3 |
Sinónimos |
4-((methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide 4-((methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide hydrochloride 4-MAPPMB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



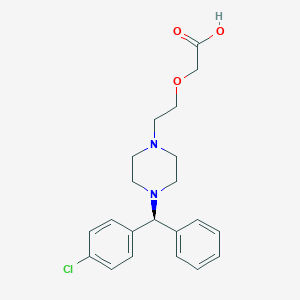


![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)

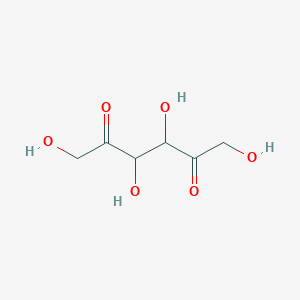
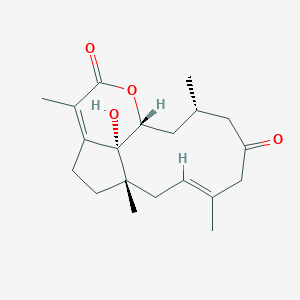
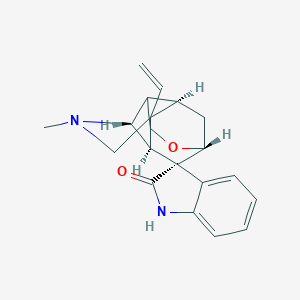
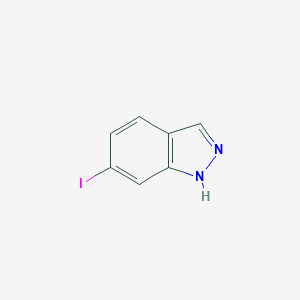
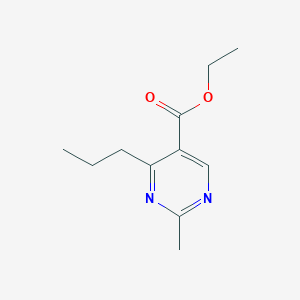
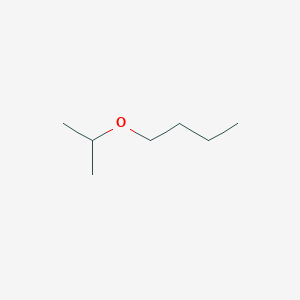
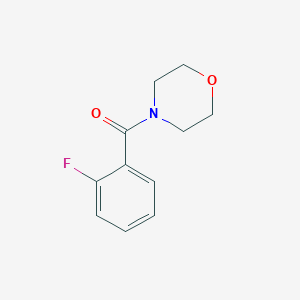
![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)